molecular formula C15H10F2O3 B1324020 4-Acetoxy-3',4'-difluorobenzophenone CAS No. 890100-03-5

4-Acetoxy-3',4'-difluorobenzophenone

Cat. No.: B1324020
CAS No.: 890100-03-5
M. Wt: 276.23 g/mol
InChI Key: YJDWKYCNDKBUPS-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,4’-difluorobenzophenone is a synthetic compound belonging to the benzophenone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Acetoxy-3’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method includes the acylation of 3,4-difluorobenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-3’,4’-difluorobenzophenone often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzophenone core

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, hydroxy derivatives, and quinones .

Scientific Research Applications

4-Acetoxy-3’,4’-difluorobenzophenone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetoxybenzophenone
  • 3,4-Difluorobenzophenone
  • 4-Hydroxy-3’,4’-difluorobenzophenone

Uniqueness

4-Acetoxy-3’,4’-difluorobenzophenone is unique due to the presence of both acetoxy and difluoro substituents on the benzophenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3,4-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWKYCNDKBUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641728
Record name 4-(3,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-03-5
Record name [4-(Acetyloxy)phenyl](3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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